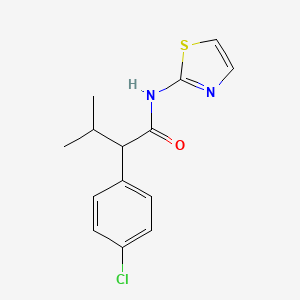
4-CMTB
概要
説明
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They have been found in many potent biologically active compounds .
Synthesis Analysis
Thiazole derivatives can be synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis
The molecular structures of thiazole derivatives can be confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Chemical Reactions Analysis
Thiazole rings have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .科学的研究の応用
FFA2アゴニスト
4-CMTBはFFA2のアゴニストです . これはオルソステリック部位とは異なる部位に結合し、FFA2の第二細胞外ループ(ECL2)を介してFFA2における短鎖脂肪酸の活性を調節します .
ポジティブアロステリックモジュレーター
This compoundはポジティブアロステリックモジュレーターとして機能します . FFA2受容体における短鎖脂肪酸リガンドの活性を高めます .
創薬と開発
This compoundは創薬と開発の分野で使用されています . これは、様々な研究用途で使用されるコントロールリガンドおよび阻害剤です .
細胞生存率アッセイ
This compoundは細胞生存率アッセイで使用されてきました . 具体的には、ヒト肺癌細胞(A549)で使用されてきました .
インフルエンザAウイルス内在化研究
This compoundはインフルエンザAウイルス(IAV)内在化研究で使用されてきました . これらの研究では、遊離脂肪酸受容体2(FFAR2)の非競合的アゴニストとして使用されます .
FFA2受容体の非競合的モジュレーター
This compoundは遊離脂肪酸受容体2(FFA2)の強力な非競合的アゴニストです . FFA2受容体における短鎖脂肪酸リガンドの活性の非競合的モジュレーターとして機能します .
作用機序
Target of Action
4-CMTB, also known as 2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide, primarily targets the Free Fatty Acid Receptor 2 (FFA2/GPR43) . FFA2 is a G-protein-coupled receptor that recognizes short-chain fatty acids and plays a crucial role in regulating inflammatory responses .
Mode of Action
This compound acts as both a direct agonist and a positive allosteric modulator of FFA2 . It binds at a site distinct from the orthosteric site, modulating the activity of short-chain fatty acids at FFA2 via the FFA2 second extracellular loop (ECL2) . This dual-binding property allows this compound to bind to both orthosteric and allosteric sites in a stepwise manner .
Biochemical Pathways
The activation of FFA2 by this compound leads to a series of biochemical reactions. It has been reported that this compound selectively induces ERK1/2 phosphorylation in cells expressing human FFA2 . This suggests that the ERK1/2 signaling pathway, which is involved in various cellular processes such as proliferation and differentiation, is affected by this compound.
Result of Action
The activation of FFA2 by this compound has been associated with various molecular and cellular effects. For instance, it has been shown to inhibit antigen-induced degranulation in RBL-2H3 cells . In a mouse model of ovalbumin-induced allergic asthma, administration of this compound decreased immune cell numbers in the bronchoalveolar lavage fluid and suppressed the expression of inflammatory Th2 cytokines (IL-4, IL-5, and IL-13) in lung tissues .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. For instance, the physiological environment, including pH and the presence of other biomolecules, can affect the compound’s stability and interaction with its target. Additionally, factors such as diet and gut microbiota, which can influence the levels of short-chain fatty acids in the body, may also impact the efficacy of this compound .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
4-CMTB plays a significant role in biochemical reactions by acting as a positive allosteric modulator of the free fatty acid receptor 2 (FFA2/GPR43) . This receptor is involved in the regulation of metabolic processes, including lipolysis and insulin secretion. This compound interacts with FFA2 by binding to a specific site on the receptor, which enhances the receptor’s response to its natural ligands, such as short-chain fatty acids . This interaction leads to increased calcium mobilization in neutrophils and inhibition of lipolysis in adipocytes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neutrophils, this compound induces calcium mobilization, which is crucial for various cellular functions, including chemotaxis and phagocytosis . In adipocytes, this compound inhibits lipolysis, thereby influencing lipid metabolism and energy homeostasis . Additionally, this compound has been shown to affect cell signaling pathways by modulating the activity of FFA2, which in turn impacts gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the FFA2 receptor. This binding enhances the receptor’s response to endogenous ligands, leading to increased activation of downstream signaling pathways . The allosteric modulation by this compound results in changes in gene expression and enzyme activity, which contribute to its overall biochemical and cellular effects . The compound’s ability to inhibit lipolysis in adipocytes and mobilize calcium in neutrophils highlights its role in regulating metabolic and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, allowing for sustained modulation of FFA2 signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively modulates FFA2 activity without causing significant adverse effects . At higher doses, the compound may exhibit toxic or adverse effects, including disruptions in metabolic processes and potential toxicity to specific cell types . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with the FFA2 receptor . This interaction influences the metabolism of short-chain fatty acids and other metabolites, affecting metabolic flux and metabolite levels . The compound’s role in modulating FFA2 activity highlights its potential impact on metabolic homeostasis and energy balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The transport and distribution of this compound are critical factors that determine its efficacy in modulating FFA2 signaling pathways .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound effectively modulates FFA2 activity and exerts its biochemical and cellular effects .
特性
IUPAC Name |
2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-9(2)12(10-3-5-11(15)6-4-10)13(18)17-14-16-7-8-19-14/h3-9,12H,1-2H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYDQCGCBQYFSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300851-67-6 | |
| Record name | 300851-67-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid](/img/structure/B1662289.png)
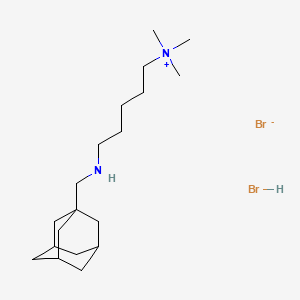
![sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate](/img/structure/B1662292.png)
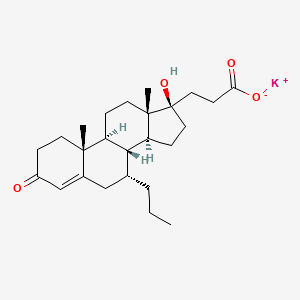
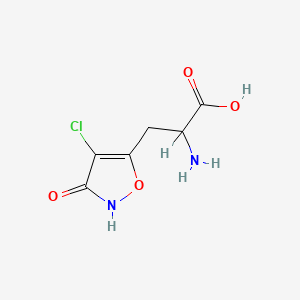



![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride](/img/structure/B1662303.png)
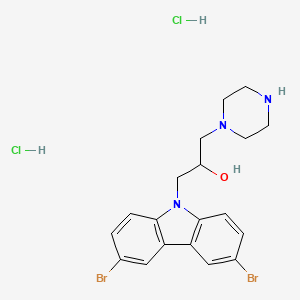
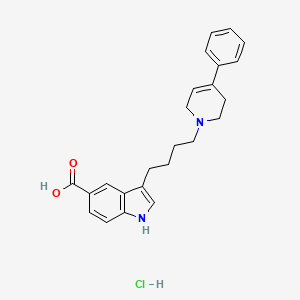
![6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole;hydrochloride](/img/structure/B1662309.png)
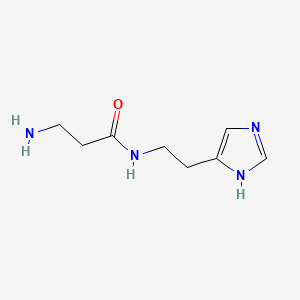
![(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid](/img/structure/B1662312.png)
